molecular formula C11H10N2O2S B1658681 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 61815-25-6

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1658681
CAS No.: 61815-25-6
M. Wt: 234.28 g/mol
InChI Key: QJEOCYPBQFUYTA-UHFFFAOYSA-N
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Description

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of an imidazolidinone ring with a phenyl group and a sulfanylidene moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one can be synthesized through a multi-step process involving the reaction of cinnamaldehyde with thiosemicarbazide to form a substituted thiosemicarbazone. This intermediate is then cyclized with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate to yield the desired compound . The reaction conditions typically involve refluxing in ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The sulfanylidene moiety can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of an imidazolidinone ring, a phenyl group, and a sulfanylidene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7(14)13-9(10(15)12-11(13)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEOCYPBQFUYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C(=O)NC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384706
Record name 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61815-25-6
Record name 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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